2,3-Dimethyl-2-butene

Atmospheric chemistry OH radical source Ozonolysis kinetics

Select 2,3-dimethyl-2-butene (CAS 563-79-1) when application-critical performance depends on its fully substituted tetramethylethylene structure. With an OH radical yield of 1.00±0.25—the highest among C4–C6 alkenes—this compound enables photolysis-free OH generation in dark atmospheric simulation studies. Its hydrogenation rate over Co/Mo/Al₂O₃ is 74× slower than ethylene, making it the preferred low-reactivity probe for quantifying hydrotreating catalyst deactivation at the detection limit. As the highest-cross-section target in the methylated ethylene series, it maximizes signal-to-noise ratios in electron-scattering measurements and radiation transport model validation. For synthesis, the tetrasubstituted double bond directs regioselective acylation to 3,3,4-trimethyl-4-penten-2-one with SnCl₂·2H₂O or HY zeolite catalysts at room temperature. Commercial grades supplied at ≥98% purity (GC); refrigerated shipping required (UN3295, Class 3, PG II).

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 563-79-1
Cat. No. B165504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2-butene
CAS563-79-1
Synonyms2,3-dimethyl-2-butene
tetramethylethylene
TMEE
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC(=C(C)C)C
InChIInChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3
InChIKeyWGLLSSPDPJPLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2-butene (CAS 563-79-1): Procurement-Grade Physical and Chemical Baseline Specifications


2,3-Dimethyl-2-butene (tetramethylethylene, CAS 563-79-1) is a highly branched C6 internal alkene with the formula (CH₃)₂C=C(CH₃)₂, characterized by a fully substituted double bond bearing four methyl substituents. At standard laboratory conditions (25 °C), the pure compound exists as a clear, colorless liquid with a density of 0.708 g/mL, a boiling point of 73 °C, a melting point of −75 °C, and a vapor pressure of 215 mmHg at 37.7 °C . Commercial grades are typically supplied at ≥96% purity (GC) and stored under refrigeration (2–8 °C) due to high flammability (flash point approximately −16 °C) and air sensitivity .

Why 2,3-Dimethyl-2-butene Cannot Be Replaced by 2-Methyl-2-butene or Less-Substituted Butenes in Reaction Systems


2,3-Dimethyl-2-butene differs from its closest C5–C6 alkene analogs (e.g., 2-methyl-2-butene, trans-2-butene) by possessing a fully alkyl-substituted double bond. This tetrasubstitution fundamentally alters both the thermodynamics of isomerization equilibria [1] and the kinetics of electrophilic and radical addition reactions [2]. Substituting a less-substituted analog in applications where high OH radical yield, predictable hydrogenation selectivity, or defined electron-scattering cross sections are required will introduce uncontrolled variability in reaction rates, product distributions, and spectroscopic calibration curves. The quantitative evidence presented in Section 3 demonstrates that the performance differences are not incremental but systematic—2,3-dimethyl-2-butene behaves as a distinct chemical entity whose procurement for specific reaction classes must be justified by its unique reactivity parameters.

Quantitative Differentiation of 2,3-Dimethyl-2-butene Versus Closest Analogs: A Procurement-Focused Evidence Inventory


OH Radical Yield from Ozonolysis: 2,3-Dimethyl-2-butene vs. 2-Methyl-2-butene and trans-2-Butene

In direct ozonolysis experiments conducted in the EUPHORE simulation chamber at 1 bar total pressure, 2,3-dimethyl-2-butene (TME) produced OH radicals with a yield of 1.00 ± 0.25 relative to alkene consumed, the highest value reported among the C4–C6 alkenes tested [1]. Under identical experimental conditions, 2-methyl-2-butene yielded 0.89 ± 0.22 and trans-2-butene yielded 0.75 ± 0.19. This establishes TME as the most efficient light-free OH radical source among common alkene benchmarks.

Atmospheric chemistry OH radical source Ozonolysis kinetics

Hydrogenation Maximum Rate: 2,3-Dimethyl-2-butene vs. Ethylene and 1-Alkenes Over Co/Mo/Al₂O₃ Catalyst

Over a commercial 12% MoO₃/43% CoO/alumina hydrotreating catalyst at 300 °C, 2,3-dimethyl-2-butene exhibited a maximum hydrogenation rate of 0.62 mol h⁻¹ kg⁻¹ catalyst, compared to 46 mol h⁻¹ kg⁻¹ catalyst for ethylene and 4.3 mol h⁻¹ kg⁻¹ catalyst for 3,3-dimethyl-1-butene [1]. This represents a 74-fold reduction relative to ethylene, demonstrating that the tetrasubstituted double bond is significantly less reactive under these process conditions. Notably, cis-2-butene, trans-2-butene, and 2,3-dimethyl-1-butene showed comparable reactivities to 2,3-dimethyl-2-butene, suggesting a common rate-determining intermediate step.

Heterogeneous catalysis Hydrogenation kinetics Hydrotreating

Electron-Scattering Total Cross Section: 2,3-Dimethyl-2-butene vs. 2-Methyl-2-butene and Less-Methylated Ethylenes

Absolute grand-total electron-scattering cross sections (TCS) were measured for 2-methyl-2-butene and 2,3-dimethyl-2-butene over 0.5–300 eV using a linear electron-transmission technique [1]. Both targets exhibited a resonant-like structure at 2.6–2.7 eV and a broad enhancement near 8.5 eV, but the TCS magnitude for 2,3-dimethyl-2-butene is consistently higher across the energy range due to increased molecular size and electron density. When compared across the methylation series (propene, 2-methylpropene, 2-methyl-2-butene, 2,3-dimethyl-2-butene), a systematic increase in TCS with degree of methyl substitution is observed, establishing a predictive trend for electron interaction cross sections.

Electron-molecule collisions Cross section measurements Radiation chemistry

Isomerization Equilibrium Thermodynamics: 2,3-Dimethyl-2-butene as the Thermodynamically Favored Product

The gas-phase iodine-catalyzed isomerization of 2,3-dimethyl-1-butene (DMB-1) to 2,3-dimethyl-2-butene (DMB-2) has been investigated over 408–564 K [1]. The equilibrium constant at 486 K yields ΔH° = −(2.05 ± 0.04) kcal mol⁻¹ and ΔS° = −(2.85 ± 0.09) cal K⁻¹ mol⁻¹, confirming that DMB-2 is enthalpically more stable than its terminal isomer by approximately 2 kcal mol⁻¹. This thermodynamic preference drives high DMB-2 selectivity in acid-catalyzed isomerization processes and establishes the compound as the equilibrium sink for dimethylbutene interconversions.

Isomerization Thermochemistry Catalyst screening

NO₃ Radical Reaction Rate Constants: 2,3-Dimethyl-2-butene vs. 2-Methyl-2-butene and trans-Butene

Rate constants for the gas-phase reaction of NO₃ radicals with 1-butene, trans-butene, 2-methyl-2-butene, and 2,3-dimethyl-2-butene were determined in a flow system at 298 ± 2 K and 3 mbar He using NO₃ LIF detection [1]. The second-order rate constant for 2,3-dimethyl-2-butene was measured as (5.49 ± 0.47) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately 5.3× higher than the rate constant for 2-methyl-2-butene [(1.03 ± 0.09) × 10⁻¹¹] and over an order of magnitude greater than that for trans-butene [2]. This enhancement is consistent with the increased electron density of the tetrasubstituted double bond.

Atmospheric chemistry NO₃ radical kinetics Nighttime oxidation

Commercial Purity Grade Availability: ≥96% to ≥99% (GC) Across Multiple Vendors

2,3-Dimethyl-2-butene is commercially available from major suppliers in standardized purity grades suitable for both routine synthetic use and high-precision analytical applications. TCI America supplies the compound at ≥96.0% (GC) purity , while AKSci and other vendors offer grades up to 99% (GC) . Sigma-Aldrich/Merck lists the compound at 98% purity . This multi-vendor availability with consistent GC-based purity specifications ensures reliable procurement and reduces the need for in-house purification prior to use.

Procurement Analytical chemistry Synthesis

Recommended Scientific and Industrial Application Scenarios for 2,3-Dimethyl-2-butene Based on Quantitative Performance Differentiation


Light-Free OH Radical Source for Gas-Phase Kinetic Studies

Procure 2,3-dimethyl-2-butene as a calibrated OH radical precursor for atmospheric simulation chamber experiments and flow-tube kinetics. With an OH yield of 1.00 ± 0.25 (the highest among common C4–C6 alkenes) [5], this compound enables the generation of OH radicals in the absence of photolysis, eliminating light-induced interferences in dark reaction studies. Its well-characterized ozonolysis chemistry also provides a benchmark for validating computational models of peroxy and alkoxy radical decomposition pathways [2].

Low-Reactivity Probe Molecule for Heterogeneous Hydrogenation Catalyst Screening

Utilize 2,3-dimethyl-2-butene as a low-reactivity alkene substrate for evaluating hydrotreating catalyst activity at the lower detection limit. With a maximum hydrogenation rate of only 0.62 mol h⁻¹ kg⁻¹ catalyst over Co/Mo/Al₂O₃ at 300 °C—74× slower than ethylene [5]—this compound allows precise quantification of catalyst deactivation or poisoning effects that would be obscured by the high conversion rates of more reactive alkenes.

High-Cross-Section Target for Electron-Molecule Collision and Radiation Transport Studies

Select 2,3-dimethyl-2-butene as the highest-cross-section target in the methylated ethylene series for electron-scattering total cross section measurements and radiation transport model validation. Its systematically larger cross section relative to 2-methyl-2-butene and propene improves experimental signal-to-noise ratios and provides a well-defined reference for benchmarking theoretical electron-molecule interaction calculations [5].

Precursor for 3,3,4-Trimethyl-4-penten-2-one Synthesis via Acylation

Use 2,3-dimethyl-2-butene as the alkene substrate for the synthesis of 3,3,4-trimethyl-4-penten-2-one via acylation with acetic anhydride. The reaction proceeds efficiently at room temperature with catalysts such as SnCl₂·2H₂O or HY zeolite [5], offering a direct route to a branched ketone building block that is difficult to access from less-substituted alkene feedstocks. The tetrasubstituted double bond directs regioselective acylation to the desired product.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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